methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate
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Overview
Description
Methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate is an organic compound with the molecular formula C9H8Br2O2F. It is a derivative of benzoic acid, featuring bromine and fluorine substituents on the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate typically involves multi-step reactions starting from simpler aromatic compoundsThe reaction conditions often include the use of bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3) for the bromination step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed depend on the specific reaction and conditions. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.
Scientific Research Applications
Methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug development due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate depends on the specific application and reaction. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. The presence of the fluorine atom can influence the reactivity and stability of the compound by affecting the electron density on the aromatic ring .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-2-methoxybenzoate: Similar structure but with a methoxy group instead of a fluorine atom.
Methyl 4-bromo-3-methylbenzoate: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
Methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents makes it a valuable compound for various synthetic and research purposes.
Properties
CAS No. |
2385646-08-0 |
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Molecular Formula |
C9H7Br2FO2 |
Molecular Weight |
325.96 g/mol |
IUPAC Name |
methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate |
InChI |
InChI=1S/C9H7Br2FO2/c1-14-9(13)5-2-3-7(11)8(12)6(5)4-10/h2-3H,4H2,1H3 |
InChI Key |
AKJGILMPOGNWQC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)F)CBr |
Purity |
95 |
Origin of Product |
United States |
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